molecular formula C8H15NO2 B12446120 N-methoxy-N-methylhex-5-enamide CAS No. 122334-35-4

N-methoxy-N-methylhex-5-enamide

Cat. No.: B12446120
CAS No.: 122334-35-4
M. Wt: 157.21 g/mol
InChI Key: YGGZAZISUHOMKW-UHFFFAOYSA-N
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Description

N-methoxy-N-methylhex-5-enamide is an organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a hex-5-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylhex-5-enamide can be synthesized through a two-step process involving the reaction of 5-hexenoic acid with 1,1’-carbonyldiimidazole in dichloromethane at 0°C for 0.5 hours, followed by the addition of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 25°C for 12 hours . This method utilizes the Schlenk technique to ensure an inert atmosphere during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylhex-5-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-methoxy-N-methylhex-5-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methoxy-N-methylhex-5-enamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity to various substrates. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-5-hexenamide
  • 5-Hexenamide, N-methoxy-N-methyl

Uniqueness

N-methoxy-N-methylhex-5-enamide is unique due to its specific structural features, including the presence of both methoxy and methyl groups attached to the hex-5-enamide backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

122334-35-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-methoxy-N-methylhex-5-enamide

InChI

InChI=1S/C8H15NO2/c1-4-5-6-7-8(10)9(2)11-3/h4H,1,5-7H2,2-3H3

InChI Key

YGGZAZISUHOMKW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCC=C)OC

Origin of Product

United States

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